molecular formula C22H29N3O5 B1435228 2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate CAS No. 1445951-22-3

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate

Cat. No.: B1435228
CAS No.: 1445951-22-3
M. Wt: 415.5 g/mol
InChI Key: ZSRIBJYGFXRJRG-UHFFFAOYSA-N
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Description

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3043]dodecane-2,11-dicarboxylate is a complex organic compound with a unique structure featuring multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include tert-butyl esters, benzyl halides, and various catalysts to facilitate the formation of the dispiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • N-(tert-Butoxycarbonyl)-6-oxo-2-azaspiro[3.3]heptane

Uniqueness

2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate is unique due to its dispiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

11-O-benzyl 2-O-tert-butyl 6-oxo-2,7,11-triazadispiro[3.0.45.34]dodecane-2,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-20(2,3)30-19(28)24-12-21(13-24)14-25(15-22(21)9-10-23-17(22)26)18(27)29-11-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRIBJYGFXRJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC23CCNC3=O)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 2
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 3
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 5
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate
Reactant of Route 6
2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate

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